(2-Bromo-4-nitrophenyl)methanamine
Overview
Description
(2-Bromo-4-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom at the second position and a nitro group at the fourth position on a benzene ring, with a methanamine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the bromination of 4-nitrobenzylamine, followed by further chemical modifications. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or acids under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Reduction: Hydrogenation using palladium or platinum catalysts.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions can yield various substituted phenylmethanamines.
- Reduction reactions produce (2-Bromo-4-aminophenyl)methanamine.
- Oxidation reactions can lead to the formation of (2-Bromo-4-nitrobenzaldehyde) or (2-Bromo-4-nitrobenzoic acid) .
Scientific Research Applications
Chemistry: (2-Bromo-4-nitrophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methanamine group can form hydrogen bonds and other interactions with target proteins or enzymes, affecting their function and activity .
Comparison with Similar Compounds
4-Nitrobenzylamine: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenylamine: Similar structure but has a methyl group instead of a nitro group.
2-Bromo-4-chlorophenylamine: Similar structure but has a chlorine atom instead of a nitro group.
Uniqueness: (2-Bromo-4-nitrophenyl)methanamine is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXORVQLHXOZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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